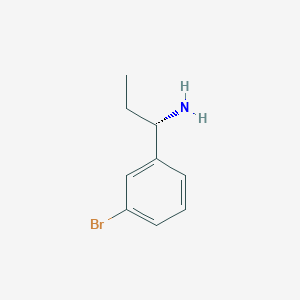

(S)-1-(3-Bromophenyl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(3-Bromophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and an amine group attached to a propyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)propan-1-amine typically involves the following steps:

Bromination: The starting material, 1-phenylpropan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Chiral Resolution: The racemic mixture of 1-(3-bromophenyl)propan-1-amine is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and purification ensures high enantiomeric purity and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(3-Bromophenyl)propan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

Substitution: Formation of 1-(3-substituted phenyl)propan-1-amine derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of corresponding alkanes or alcohols.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthetic Versatility

(S)-1-(3-Bromophenyl)propan-1-amine serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for creating more complex molecules. Key reactions include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The amine group can be oxidized to form imines or nitriles, while reduction can yield corresponding alkanes or secondary amines.

| Reaction Type | Example Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide in dimethylformamide (DMF) | Elevated temperatures |

| Oxidation | Potassium permanganate | Aqueous solution, reflux conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether at room temperature |

Biological Applications

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications, particularly in neurology and oncology:

- Neurological Disorders : The compound may influence neurotransmitter systems, suggesting applications in treating conditions like depression and anxiety due to its psychoactive effects .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer cells). For instance, compounds based on similar scaffolds have demonstrated the ability to induce apoptosis in cancer cells .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of several synthesized compounds related to this compound against MCF-7 cells using the MTT assay. Results indicated that some derivatives had greater cytotoxicity than the reference drug Tamoxifen, highlighting the compound's potential as an anticancer agent .

Industrial Applications

Fine Chemical Production

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Its chiral nature allows for the production of enantiomerically pure products, which are crucial for developing effective drugs with fewer side effects.

Mecanismo De Acción

The mechanism of action of (S)-1-(3-Bromophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s chiral nature also influences its binding affinity and selectivity towards different targets.

Comparación Con Compuestos Similares

Similar Compounds

®-1-(3-Bromophenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.

1-(4-Bromophenyl)propan-1-amine: A structural isomer with the bromine atom at the para position, leading to different reactivity and applications.

1-(3-Chlorophenyl)propan-1-amine: A halogen-substituted analog with chlorine instead of bromine, exhibiting different chemical and biological properties.

Uniqueness

(S)-1-(3-Bromophenyl)propan-1-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct reactivity and selectivity in chemical and biological systems. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in research and industry.

Actividad Biológica

(S)-1-(3-Bromophenyl)propan-1-amine, also known as 3-bromo-phenyl-propan-1-amine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its various biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12BrN

- Molecular Weight : 215.10 g/mol

- CAS Number : 1000355-14-7

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is believed to act as a monoamine transporter inhibitor, specifically targeting the serotonin and norepinephrine transporters (SERT and NET). This mechanism can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

1. Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in animal models. The compound has been shown to increase serotonin levels, which is crucial for mood regulation. In a study involving rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups.

2. Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways.

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neurodegenerative diseases, this compound showed potential in reducing neuronal death and inflammation, suggesting its utility in conditions such as Alzheimer's disease.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various amine derivatives, including this compound. The results indicated that this compound significantly reduced immobility time in the forced swim test, a common measure for antidepressant efficacy.

Case Study 2: Anticancer Activity

In vitro studies conducted on MCF-7 cells revealed that this compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to cell cycle arrest and increased apoptosis markers such as cleaved PARP and caspase activation.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(1S)-1-(3-bromophenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAOMTRNTRIGOV-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.